molecular formula C11H12O4 B2488632 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid CAS No. 1431546-36-9

2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid

Cat. No. B2488632
CAS RN: 1431546-36-9
M. Wt: 208.213
InChI Key: SBGJUTYHUIUXNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid involves multiple steps, including reactions that form the benzodioxin subunit. Vazquez, Rosell, and Pujol (1996) described the synthesis of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating comparable potency to known anti-inflammatory drugs in specific assays (Vazquez, Rosell, & Pujol, 1996). Additionally, practical approaches to synthesizing related carboxylic acid derivatives, like 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid, have been reported, highlighting methods starting from precursor compounds through a sequence of reactions for high yield (Fan, Chen, Gao, & Gao, 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as the 6-carboxylic acid derivative of 2,4-bis(trichloromethyl)-1,3-benzdioxin, has been studied to understand their conformation and bonding. Irving and Irving (1987) provided detailed insights into the crystal structures, revealing hydrogen-bonded dimers and the conformation of the benzodioxin fragment, which is crucial for understanding the behavior of these molecules (Irving & Irving, 1987).

Chemical Reactions and Properties

Chemical reactions involving 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid derivatives, such as Diels-Alder reactions, are significant for the synthesis of complex organic molecules. Ruiz et al. (1992) discussed the cycloaddition of 2,3-dihydro-2,3-dimethylene-1,4-benzodioxin with dienophiles, illustrating the compound's reactivity and potential as an intermediate in organic synthesis (Ruiz, Pujol, Guillaumet, & Coudert, 1992).

Physical Properties Analysis

Analyzing the physical properties of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid and its derivatives involves understanding their crystalline structure, melting points, and solubility. The crystallographic analysis conducted by Soriano-Garcia et al. (1993) on benzocyclooctene carboxylic acid, a related compound, highlights the significance of hydrogen bonding in determining the compound's physical state and stability (Soriano-Garcia, Iribe, Covarrubias, Cantú, & Maldonado, 1993).

Chemical Properties Analysis

The chemical properties of 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid derivatives, including their reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental for their application in synthesis and other chemical processes. Studies like those by Zabadal et al. (2001), discussing the photorelease of carboxylic acids from 2,5-dimethylphenacyl esters, provide valuable insights into the reactive capabilities and potential utility of these compounds in organic synthesis and biochemistry (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Scientific Research Applications

Biologically Active Compounds from Plants

Carboxylic acids derived from plants, including 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid, have been studied for their biological activities. Research has shown that these compounds exhibit significant antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids, including the presence of hydroxyl groups and carboxyl groups, plays a crucial role in their bioactivity, impacting their antioxidant capacity and their interaction with microbial cells and cancer cells. The review by Godlewska-Żyłkiewicz et al. (2020) highlights the importance of structural differences among selected carboxylic acids in determining their biological effects, with specific emphasis on antioxidant and antimicrobial properties, as well as their potential anti-cancer activities Godlewska-Żyłkiewicz et al., 2020.

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous solutions is a critical process in the production of bio-based plastics. Sprakel and Schuur (2019) reviewed solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, focusing on the efficiency of different solvents, including ionic liquids and traditional amines, in the recovery of these acids from diluted streams. This work is pivotal for the sustainable production of organic acids and highlights the ongoing innovations in solvent technologies to improve the economic feasibility of extracting carboxylic acids like 2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid Sprakel & Schuur, 2019.

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their structural properties, can inhibit microbial growth at concentrations lower than those required for effective industrial applications. Jarboe et al. (2013) reviewed the effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, used in the fermentative production of biofuels and chemicals. The study discusses strategies to engineer microbial strains for enhanced tolerance to the inhibitory effects of carboxylic acids, which is crucial for improving the yields of fermentative processes Jarboe, Royce, & Liu, 2013.

properties

IUPAC Name

2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)14-6-8-5-7(10(12)13)3-4-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJUTYHUIUXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-4H-1,3-benzodioxine-6-carboxylic acid

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